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Mechanism of Action and Target Pathway

Samotolisib is a potent, ATP-competitive inhibitor that targets key signaling nodes in the

PI3K/AKT/mTOR (PAM) pathway and the DNA-dependent protein kinase (DNA-PK) [1] [2]. The PAM

pathway is a highly conserved signal transduction network that promotes cell survival, growth, and

proliferation, and is one of the most frequently activated pathways in human cancer [3]. Samotolisib

simultaneously inhibits both mTORC1 and mTORC2, unlike rapalogs like everolimus which only

allosterically inhibit mTORC1. This dual inhibition is hypothesized to circumvent feedback loops that often

restore pathway activity when only a single component is targeted [4].

The following diagram illustrates the core signaling pathways targeted by Samotolisib and its role in a

specific research application (CRISPR/Cas9 gene editing):

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 9 Tech Support

https://www.smolecule.com/products/s548537?utm_src=pdf-body
https://www.smolecule.com/products/s548537?utm_src=pdf-interest
https://www.smolecule.com/products/s548537?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9662871/
https://www.sciencedirect.com/science/article/pii/S1465324925000593
https://molecular-cancer.biomedcentral.com/articles/10.1186/s12943-023-01827-6
https://www.smolecule.com/products/s548537?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11581706/
https://www.smolecule.com/products/s548537?utm_src=pdf-body
https://www.smolecule.com/products/s548537?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


PI3K/AKT/mTOR Pathway & Samotolisib Inhibition DNA-PK Inhibition in CRISPR Workflow
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Clinical Trial Data and Protocols

The primary clinical data for Samotolisib comes from two phase II trials. The following tables summarize

the key quantitative findings and dosing regimens from these studies.

Clinical Efficacy and Patient Demographics

Table 1: Summary of Clinical Trial Outcomes for Samotolisib

Trial Parameter
NCI-COG Pediatric MATCH
(Solid/CNS Tumors) [4]

Phase Ib/II (mCRPC) [1]

Study Design Single-arm, phase II Randomized, placebo-controlled

(vs. placebo + enzalutamide)

Patient Population Patients aged 1-21 with

relapsed/refractory solid and CNS
tumors with PI3K/mTOR pathway

alterations

Men with mCRPC following

progression on abiraterone

Primary Endpoint Objective Response Rate (ORR) Progression-Free Survival (PFS)

by PCWG2 criteria

ORR 0% (0 of 17 patients) Not the primary endpoint for

combination therapy

Median PFS 3-month PFS rate: 12% (95% CI:

2%–31%)

3.8 months (Samotolisib +

Enzalutamide) vs. 2.8 months
(Placebo + Enzalutamide); P =

0.003
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Trial Parameter
NCI-COG Pediatric MATCH
(Solid/CNS Tumors) [4]

Phase Ib/II (mCRPC) [1]

Median rPFS Not reported 10.2 months (Samotolisib +

Enzalutamide) vs. 5.5 months
(Placebo + Enzalutamide); P =

0.03

Most Common
Diagnoses/Alterations

Osteosarcoma (n=6), High-grade

glioma (n=5); PTEN (n=6), PIK3CA
(n=5), TSC2 (n=3)

mCRPC; biomarker benefit in

AR-v7 negative and PTEN intact
patients

Table 2: Dosing Regimens and Common Toxicities

Protocol Aspect NCI-COG Pediatric MATCH [4] Phase Ib/II (mCRPC) [1]

Recommended
Phase 2 Dose

115 mg/m²/dose, orally, twice daily 200 mg (flat dose), orally, twice daily
(in combination with Enzalutamide 160

mg once daily)

Cycle Duration 28-day cycles 28-day cycles

Dose-Limiting
Toxicities (DLTs)

Mucositis, Pneumonitis None reported in the Phase Ib lead-in
segment

Common Adverse
Events

Not specified in detail, but DLTs
indicate potential for mucosal and

pulmonary inflammation

The combination had "tolerable side
effects" and a "favorable safety profile"

Detailed Clinical Protocol from Pediatric MATCH Trial

The following workflow outlines the patient selection and treatment protocol from the NCI-COG Pediatric

MATCH trial, which serves as a model for a histology-agnostic clinical study design [4].
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Pediatric MATCH Trial Samotolisib Arm Workflow
Patient Population:

Aged 1-21 years with relapsed/
refractory solid/CNS tumors

Tumor Molecular Profiling
(Centralized or CLIA/CAP lab)

Actionability Assessment

Inclusion: Prespecified alteration
in TSC1, TSC2, MTOR, PIK3CA,

PTEN, or PIK3R1

 PI3K/mTOR
Alteration Found

 No Match

Exclusion: Identified activating
alteration in MAPK pathway
(e.g., BRAF, NRAS, KRAS)

Treatment: Samotolisib
115 mg/m²/dose, PO, BID

in 28-day cycles

 No MAPK
Alteration

 MAPK Alteration
Present

Endpoints: Objective Response
Rate, Progression-Free Survival,

Toxicity
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Samotolisib in Research: A Protocol for CRISPR/Cas9
Gene Editing

Beyond oncology trials, Samotolisib has been identified as a critical reagent in a non-cancer application:

improving the efficiency of CRISPR/Cas9-mediated gene editing in primary human T-cells for adoptive cell

therapy [2].

Detailed Experimental Protocol for TCR Knock-In

Objective: To enhance the efficiency of site-specific integration of a transgenic T-cell receptor (TCR) into

the TCR α chain (TRAC) locus of primary human T-cells using CRISPR/Cas9, facilitated by Samotolisib-

mediated DNA-PK inhibition [2].

Materials:

Primary Human T-cells: Isolated from peripheral blood.

CRISPR/Cas9 System: Ribonucleoprotein (RNP) complex of Cas9 protein and sgRNA targeting the
TRAC locus.

Donor Template: AAV vector or plasmid DNA containing the transgenic TCR sequence flanked by
homology arms.

Samotolisib: Reconstituted in DMSO.
Culture Media: Appropriate GMP-compatible T-cell expansion media.

Method:
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T-cell Activation: Activate isolated primary human T-cells using anti-CD3/CD28 beads or similar

activating agents.
Electroporation: Electroporate the activated T-cells with the CRISPR/Cas9 RNP complex to

introduce a double-strand break in the TRAC locus.
Samotolisib Treatment: Immediately following electroporation, add Samotolisib to the culture
media. The study used a concentration that "markedly increase[s] KI efficiency" and is GMP-
compatible, though the exact concentration was not provided in the abstract [2]. Incubate the cells

with the inhibitor for a defined period (exact timing to be determined from the full manuscript).
Transduction: Deliver the donor template containing the transgenic TCR (e.g., via AAV transduction)

during the Samotolisib treatment window.
Washout and Expansion: Remove the Samotolisib-containing media, wash the cells, and transfer

them to fresh expansion media.
Quality Control: Assess the T-cell product for:

Knock-in Efficiency: e.g., via flow cytometry or genomic PCR.
Viability and Phenotype.
Effector Function: e.g., cytokine production and tumor cell killing in vitro.
Tumor Control: in vivo models.

Key Findings: The protocol concluded that Samotolisib markedly increased knock-in efficiency without

negatively impacting T-cell viability, phenotype, expansion, effector function, or tumor control capabilities,

making it suitable for generating clinically relevant T-cell products [2].

Conclusion and Research Gaps

Samotolisib has been evaluated in structured clinical trials with defined patient populations and dosing.

Furthermore, its application as a DNA-PK inhibitor in CRISPR/Cas9 protocols presents a significant and

promising non-oncological use in cell engineering [2].

Available data has limitations. Detailed in vitro protocols for cancer cell line studies using Samotolisib—

including specific concentrations, treatment durations, and assay readouts for proliferation or pathway

inhibition—are not detailed in the searched clinical literature. Future research directions include

combinatorial strategies to overcome parallel oncogenic signaling pathways and a deeper understanding of

its role in high-grade malignancies [4].

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 7 / 9 Tech Support

https://www.smolecule.com/products/s548537?utm_src=pdf-body
https://www.smolecule.com/products/s548537?utm_src=pdf-body
https://www.sciencedirect.com/science/article/pii/S1465324925000593
https://www.smolecule.com/products/s548537?utm_src=pdf-body
https://www.smolecule.com/products/s548537?utm_src=pdf-body
https://www.smolecule.com/products/s548537?utm_src=pdf-body
https://www.sciencedirect.com/science/article/pii/S1465324925000593
https://www.smolecule.com/products/s548537?utm_src=pdf-body
https://www.sciencedirect.com/science/article/pii/S1465324925000593
https://www.smolecule.com/products/s548537?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11581706/
https://www.smolecule.com/products/s548537?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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